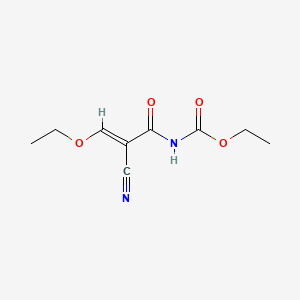

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Description

BenchChem offers high-quality Ethyl (2-cyano-3-ethoxyacryloyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl (2-cyano-3-ethoxyacryloyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl N-[(E)-2-cyano-3-ethoxyprop-2-enoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZGHWBZWCEXEJ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C#N)/C(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801184148 | |

| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869116-51-8, 1187-34-4 | |

| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=869116-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1187-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24210 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl N-[(2E)-2-cyano-3-ethoxy-1-oxo-2-propen-1-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801184148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a reactive intermediate with potential applications in synthetic and medicinal chemistry. Drawing from available scientific literature, this document details its structure, synthesis, and known characteristics to support further research and development.

Introduction: A Molecule of Interest in Heterocyclic Synthesis

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS No. 1187-34-4) is a specialized organic compound characterized as a "push-pull" olefin. This structural feature, where an electron-donating group (ethoxy) and electron-withdrawing groups (cyano and carbamoyl) are conjugated through a double bond, imparts unique reactivity. Its primary documented role is as a key intermediate in the synthesis of uracil derivatives, which are foundational structures in numerous biologically active compounds, including antiviral and anticancer agents[1]. The stereochemistry of the molecule, particularly the E/Z isomerism around the carbon-carbon double bond, is a critical aspect of its chemical behavior, with the E-isomer being the thermodynamically favored product in its reported synthesis[1].

Physicochemical and Structural Properties

The fundamental properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are summarized below. It is important to note that while some data is available for this specific compound, other properties are inferred from closely related analogs.

| Property | Value | Source(s) |

| CAS Number | 1187-34-4 | [2][3] |

| Molecular Formula | C9H12N2O4 | [2][4] |

| Molecular Weight | 212.2 g/mol | [2] |

| Melting Point | 116°C | [2] |

| Appearance | Powder or liquid | [4] |

| Purity | Typically >97% | [4] |

Structural Isomerism: A key feature of this molecule is its existence as E and Z isomers. The reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate stereoselectively yields the E-isomer[1]. The Z-isomer can be formed through photochemical irradiation, but it thermally and spontaneously reverts to the more stable E-isomer[1]. This isomerization is a classic example of the dynamic behavior of push-pull olefins and can be monitored using spectroscopic techniques[1].

Synthesis and Reaction Chemistry

The primary reported synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate involves the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride. This method is highly stereoselective, yielding exclusively the E-isomer[1].

Detailed Synthetic Protocol:

-

To a solution of ethyl (2-cyanoacetyl)carbamate (1 mmol) and acetic anhydride (1 mL) in chloroform (2 mL), add ethyl orthoformate (2 mmol).

-

Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.

-

Upon completion of the reaction, cool the mixture and concentrate it using a rotary evaporator.

-

Add ether to the concentrated residue and store in a refrigerator for 12 hours to induce precipitation.

-

Collect the resulting white powder by filtration and recrystallize from a chloroform/ether mixture to yield the pure E-isomer[1].

Isomerization Dynamics:

Analytical Characterization

Spectroscopic analysis is crucial for confirming the structure and stereochemistry of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The E-isomer has been characterized by 1H and 13C NMR spectroscopy. The vinyl proton of the E-isomer shows a characteristic resonance at δ 8.17 ppm in the 1H NMR spectrum[1].

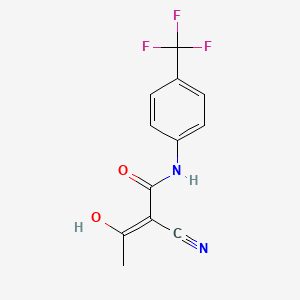

Infrared (IR) Spectroscopy and Mass Spectrometry: While specific IR and mass spectra for this compound are not readily available in the searched literature, characteristic peaks can be predicted. For a related compound, ethyl N-{(Z)-2-cyano-3-[2-(2,4-dichlorophenyl)hydrazinyl]prop-2-enoyl}carbamate, characteristic IR peaks were observed at 2250 cm⁻¹ (C≡N), 1720 cm⁻¹ (C=O carbamate), and 1680 cm⁻¹ (C=O acryloyl)[5]. Similar peaks would be expected for the title compound. Mass spectrometry would likely show the molecular ion peak and characteristic fragmentation patterns.

Pharmacological Profile and Toxicological Considerations

Potential Applications in Drug Development: The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate as an intermediate for uracil derivatives suggests its potential utility in medicinal chemistry[1]. Uracil analogs are a well-established class of compounds with diverse biological activities. Furthermore, the carbamate functional group is a common motif in drug design, often used as a stable bioisostere for esters and amides[5].

Toxicology: There is no specific toxicological data available for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in the reviewed literature. However, the broader class of carbamates includes compounds with a wide range of toxicities. Many carbamates are known to act as acetylcholinesterase inhibitors, a mechanism of action shared with organophosphate insecticides[6]. This inhibition is typically reversible[6].

Given the lack of specific data, this compound should be handled with care, following standard laboratory safety procedures. A safety data sheet indicates that it should be stored in a tightly closed container in a dry, cool, and well-ventilated place[2]. Standard personal protective equipment, including gloves and safety goggles, should be worn when handling[2].

Conclusion and Future Directions

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a reactive intermediate with a well-defined synthesis and interesting stereochemical properties. Its role as a precursor to uracil derivatives points towards potential applications in the development of novel therapeutic agents. However, a comprehensive understanding of its chemical and biological properties is currently limited.

Future research should focus on:

-

A thorough characterization of its physicochemical properties.

-

Detailed spectroscopic analysis, including IR and mass spectrometry.

-

Exploration of its reactivity in various organic transformations.

-

Investigation of its biological activities and pharmacological profile, particularly in the context of heterocyclic synthesis.

-

A comprehensive toxicological evaluation to establish a clear safety profile.

This technical guide provides a foundational understanding of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate based on the currently available scientific literature, with the aim of facilitating further research and application of this intriguing molecule.

References

- ChemicalBook. (2023). ETHYL N-(2-CYANO-3-ETHOXYACRYLOYL)CARBAMATE - Safety Data Sheet.

- ITW LLC & Co. KG. (2017). Safety Data Sheet Cyanacrylate Adhesive.

- MolPort. (n.d.). ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4.

- Sigma-Aldrich. (2025). Safety Data Sheet.

- Henkel Loctite Ireland Ltd. (2005). Material Safety Data Sheet.

- Fisher Scientific. (2010). SAFETY DATA SHEET - Ethyl 2-cyanoacrylate.

- Teo, T., et al. (2022). Molecular characterization of ethyl carbamate toxicity in Caenorhabditis elegans. Toxicology and Applied Pharmacology, 441, 115984.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967).

- ChemicalBook. (n.d.). ETHYL N-(2-CYANO-3-ETHOXYACRYLOYL)CARBAMATE CAS 1187-34-4.

- Vulcanchem. (n.d.). ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate.

- Lin, S.-T., et al. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(13), 131-140.

- Palma-López, D. J., et al. (2020).

- Amadis Chemical Co., Ltd. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate CAS NO.1187-34-4.

- National Center for Biotechnology Information. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. PubChem Compound Database.

- Jain, I., & Malik, P. (2022). CO2‐Based Carbamate Synthesis Utilizing Reusable Polymer‐Supported DBU. ChemistryOpen, 11(5), e202200031.

- Sigma-Aldrich. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate 98%.

- MOLBASE. (n.d.). Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3.

- Wikipedia. (n.d.). Ethyl cyanoacetate.

- Royal Society of Chemistry. (2013). Supplementary Material (ESI) for Green Chemistry.

- Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin.

- Ibragimova, M. I., et al. (2021). 13C NMR spectrum of the starting ethyl 2-cyanoacrylate. ResearchGate.

- Zimmerli, B., & Schlatter, J. (1991). Ethyl Carbamate: Analytical Methodology, Occurrence, Formation, Biological Activity and Risk Assessment. Mutation Research/Reviews in Genetic Toxicology, 259(3-4), 325-350.

- Royal Society of Chemistry. (2014). Contents.

- ResearchGate. (n.d.). 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3.

- Spectrum Chemical. (2012). ethyl 2-cyanoacrylate.

- Lotti, M. (2017). Carbamate Toxicity. StatPearls.

- Wang, B.-L., et al. (2008). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates. ResearchGate.

- NIST. (n.d.). 2-Propenoic acid, 2-cyano-3-ethoxy-, ethyl ester. NIST Chemistry WebBook.

- ChemicalBook. (n.d.). Ethyl (ethoxymethylene)cyanoacetate(94-05-3) 1H NMR spectrum.

- MinistryOfMaterial.com. (n.d.). Ethyl N-(2-Cyano-3-ethoxyacryloyl)carbamate.

- Wikipedia. (n.d.). Ethyl cyanoacrylate.

- NIST. (n.d.). Ethyl cyanoacetate. NIST Chemistry WebBook.

- ChemBK. (2024). Ethyl 2-cyano-3-ethoxyacrylate.

- de la Cruz-Cruz, J. I., et al. (2018). Crystal structure of ethyl (E)-2-cyano-3-(thiophen-2-yl)acrylate: two conformers forming a discrete disorder.

- ResearchGate. (n.d.). Preparation of (E)-ethyl-2-cyano-3-(aryl)acrylates 1a-d,....

- Passalacqua, K. D., et al. (2016). Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens. Antimicrobial Agents and Chemotherapy, 60(11), 6461-6471.

- Doc Brown's Chemistry. (n.d.). mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern.

- ChemicalBook. (n.d.). ethyl 2-cyano-3-(3,4-dichlorophenyl)acryloylcarbamate | 1215849-96-9.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. chemicalbook.com [chemicalbook.com]

- 3. ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4 [matrix-fine-chemicals.com]

- 4. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, CasNo.1187-34-4 Amadis Chemical Co., Ltd. China (Mainland) [amadis.lookchem.com]

- 5. ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate (303997-11-7) for sale [vulcanchem.com]

- 6. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: Synthesis, Properties, and Applications in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a versatile building block in organic synthesis with significant potential in medicinal chemistry. This document delves into its chemical identity, synthesis, spectroscopic characterization, and its pivotal role as a precursor for pharmacologically active molecules, particularly uracil derivatives.

Chemical Identity and Structural Elucidation

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a multifunctional organic compound. Its systematic IUPAC name is ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate . A synonymous and frequently used IUPAC name is ethyl N-[2-cyano-2-(ethoxymethylidene)acetyl]carbamate .[1]

This compound is registered under the CAS Number 1187-34-4 .[1] Its molecular formula is C₉H₁₂N₂O₄ , corresponding to a molecular weight of 212.21 g/mol .[1]

The structure of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is characterized by a "push-pull" olefin system, where an electron-donating group (ethoxy) and electron-withdrawing groups (cyano and carbamoyl) are conjugated through a carbon-carbon double bond. This electronic arrangement imparts unique chemical reactivity and spectroscopic properties to the molecule.

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| Preferred IUPAC Name | ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate |

| Synonymous IUPAC Name | ethyl N-[2-cyano-2-(ethoxymethylidene)acetyl]carbamate[1] |

| CAS Number | 1187-34-4[1] |

| Molecular Formula | C₉H₁₂N₂O₄[1] |

| Molecular Weight | 212.21 g/mol [1] |

| SMILES | CCOC=C(C#N)C(=O)NC(=O)OCC[1] |

| InChIKey | JNZGHWBZWCEXEJ-UHFFFAOYSA-N[1] |

Synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is achieved through a highly stereoselective reaction. The primary starting materials are ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate, with acetic anhydride serving as a crucial reagent. This method predominantly yields the E-isomer of the target compound.[2]

Experimental Protocol

The following protocol is adapted from established synthetic procedures.[2]

Materials:

-

Ethyl (2-cyanoacetyl)carbamate

-

Ethyl orthoformate

-

Acetic anhydride

-

Chloroform

-

Ether

Procedure:

-

To a solution of ethyl (2-cyanoacetyl)carbamate (1 equivalent) and acetic anhydride in chloroform, add ethyl orthoformate (2 equivalents).

-

Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.

-

Upon completion of the reaction, cool the mixture to room temperature.

-

Concentrate the reaction mixture using a rotary evaporator.

-

Add ether to the concentrated residue and store in a refrigerator for 12 hours to facilitate precipitation.

-

Collect the resulting white powder by filtration.

-

Recrystallize the crude product from a chloroform/ether solvent system to yield pure E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Synthesis Workflow

Physicochemical Properties and Spectroscopic Characterization

The "push-pull" electronic nature of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate leads to interesting chemical properties, most notably its ability to undergo E/Z isomerization upon exposure to ultraviolet light. The E-isomer is the thermodynamically more stable form, and the Z-isomer, formed under UV irradiation, spontaneously and irreversibly reverts to the E-isomer.[2]

Spectroscopic Data

The structural identity of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is confirmed by various spectroscopic techniques.

Table 2: Spectroscopic Data for E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate [2]

| Technique | Observed Peaks/Signals |

| ¹H NMR | δ 8.17 (vinyl proton) |

| ¹³C NMR | Characteristic peaks for sp²-hybridized carbons of the C=C bond. |

| IR (thin film) | 2227 cm⁻¹ (C≡N), 1774 cm⁻¹, 1689 cm⁻¹ (C=O) |

| Mass Spec. (EI) | m/z 212 (M⁺), 118, 88, 74, 57 |

| HRMS (EI) | m/z calculated for C₉H₁₂N₂O₄: 212.0797, found: 212.0801 |

Applications in Drug Development: A Precursor to Uracil Derivatives

A significant application of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in medicinal chemistry is its role as a key intermediate in the synthesis of uracil derivatives.[2] Uracil and its analogues are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities including anticancer, antiviral, antibacterial, and antioxidant properties.[3][4][5]

Notably, this compound serves as a precursor for the synthesis of derivatives of 5-Fluorouracil, a well-established antitumor agent.[2] The ability to readily synthesize substituted uracils from Ethyl (2-cyano-3-ethoxyacryloyl)carbamate provides a valuable platform for the discovery of novel drug candidates with potentially enhanced efficacy and reduced side effects.

The general synthetic strategy involves the cyclization of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate or its derivatives to form the pyrimidine ring characteristic of uracils.

Synthetic Pathway to Uracil Derivatives

The diverse biological activities of uracil derivatives underscore the importance of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate as a starting material in drug discovery programs. For instance, modifications at various positions of the uracil ring can lead to compounds with potent and selective inhibitory activity against key enzymes in viral replication or cancer cell proliferation.[5][6]

Conclusion

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a valuable and versatile chemical entity with well-defined synthetic routes and spectroscopic characteristics. Its primary significance for the drug development community lies in its utility as a key intermediate for the synthesis of a wide array of uracil derivatives. The established link to the synthesis of analogues of the anticancer drug 5-Fluorouracil, coupled with the broad spectrum of biological activities associated with uracil-based compounds, positions Ethyl (2-cyano-3-ethoxyacryloyl)carbamate as a compound of high interest for further exploration in medicinal chemistry and the development of novel therapeutics.

References

-

El-serwy, W. S., El-sayed, W. A., Ali, O. M., & El-Toumy, S. A. (2020). Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities. Nucleosides, Nucleotides & Nucleic Acids, 39(7), 991-1010. [Link]

-

Sung, K.-S., Lin, Y.-C., Huang, P.-M., Zhuang, B.-R., Sung, R., & Wu, R.-R. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC, 2005(xiii), 131-140. [Link]

-

Dutta, S., Das, S., & Franco, C. F. (2023). Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity. CrystEngComm, 25(22), 3235-3245. [Link]

-

Pałasz, A. (2015). In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. European Journal of Medicinal Chemistry, 97, 55-73. [Link]

-

Srivastava, A., & Singh, R. K. (2002). Synthesis and biological activities of novel 5-(2-acylethynyl)uracils. Journal of Medicinal Chemistry, 45(14), 3094-3100. [Link]

-

Molbase. (n.d.). ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4. Retrieved from [Link]

Sources

- 1. ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4 [matrix-fine-chemicals.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis of new uracil derivatives and their sugar hydrazones with potent antimicrobial, antioxidant and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring uracil derivatives: synthesis, crystal structure insights, and antibacterial activity - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological activities of novel 5-(2-acylethynyl)uracils - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS 1187-34-4): Synthesis, Isomerization Dynamics, and Applications

Executive Summary: This technical guide provides a comprehensive overview of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS 1187-34-4), a highly functionalized "push-pull" olefin. We delve into its stereoselective synthesis, detailed physicochemical and spectroscopic properties, and its unique, well-characterized photo- and thermo-isomerization dynamics. This behavior establishes the compound as a prototype for molecular switches. Furthermore, its utility as a versatile intermediate for the synthesis of complex heterocyclic molecules, particularly uracil derivatives, is explored, highlighting its significance for researchers in medicinal chemistry and drug development.

Introduction and Significance

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a specialized organic compound recognized for its unique electronic and structural properties. Classified as a push-pull olefin, its double bond is electronically polarized by an electron-donating group (ethoxy) and electron-withdrawing groups (cyano and acryloylcarbamate), leading to a low rotational barrier and distinct reactivity. This compound serves as a valuable precursor and building block in synthetic organic chemistry. Its most notable application is as a key intermediate in multi-component reactions (MCRs) for the synthesis of uracil derivatives, which are foundational structures for various therapeutic agents, including the effective antitumor agent 5-Fluorouracil[1]. The study of this molecule provides critical insights into reaction mechanisms, stereochemistry, and the design of molecular-level functional devices[1].

Physicochemical and Spectroscopic Profile

The structural identity and properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are well-defined by its chemical formula, C9H12N2O4, and a molecular weight of approximately 212.2 g/mol [2]. Its characterization relies on standard analytical techniques, with NMR spectroscopy being particularly insightful.

Table 1: Core Properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

| Property | Value | Source(s) |

| CAS Number | 1187-34-4 | [2] |

| Molecular Formula | C9H12N2O4 | [2] |

| Molecular Weight | 212.205 g/mol | [2] |

| IUPAC Name | Ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate | [2] |

| SMILES | CCOC=C(C#N)C(=O)NC(=O)OCC | [2] |

Spectroscopic Insights

Spectroscopic analysis confirms the exclusive formation of the E-isomer during synthesis.

-

¹H NMR: The vinyl proton of the E-isomer displays a characteristic resonance at δ 8.17[1].

-

¹³C NMR: A significant chemical shift difference (ΔδC=C) of 85.83 ppm between the two sp²-hybridized carbons of the olefinic bond confirms the strong electronic polarization characteristic of a push-pull system[1][3].

-

NOESY: Nuclear Overhauser Effect Spectroscopy provides definitive proof of the E-configuration. A correlation is observed between the vinyl proton (δ 8.17) and both the imide proton (δ 9.12) and the methylene protons of the ester group (δ 4.39). Crucially, no correlation is seen with the methylene protons of the vinyl ether (δ 4.12), which would be expected for the Z-isomer[1].

Stereoselective Synthesis

The synthesis of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is achieved through a highly stereoselective reaction that yields exclusively the E-isomer. This process demonstrates precise control over the geometric outcome, which is critical for its subsequent use in complex syntheses.

The core reaction involves the condensation of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate. Acetic anhydride is a crucial component in this reaction, serving both as a catalyst and a dehydrating agent to drive the reaction equilibrium towards the product by removing the ethanol byproduct. The reflux conditions provide the necessary activation energy for the condensation to proceed efficiently.

Caption: Synthesis workflow for E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Detailed Experimental Protocol

The following protocol is based on established literature procedures for the synthesis of the E-isomer with a reported yield of 75%[1].

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (2-cyanoacetyl)carbamate (1 equiv.) in chloroform.

-

Addition of Reagents: Add ethyl orthoformate (1 equiv.) and acetic anhydride to the solution.

-

Reaction: Heat the mixture to reflux and maintain for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization or column chromatography to yield pure E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Isomerization Dynamics: A Molecular Switch

A defining characteristic of this molecule is its ability to function as a molecular switch, undergoing a reversible isomerization between its E and Z forms under specific stimuli[1].

-

E to Z Isomerization: This transformation is driven by ultraviolet (UV) light. Irradiation of the E-isomer at a wavelength of 254 nm for two hours results in approximately 40% conversion to the Z-isomer[1][3].

-

Z to E Isomerization: The reverse process occurs spontaneously and irreversibly via a thermal pathway. The Z-isomer, being less stable, reverts entirely back to the more stable E-isomer. This process is faster at higher temperatures but proceeds readily even at room temperature over a couple of days[1].

This light-activated switching and thermal reversion cycle makes it a valuable model for developing optical data storage systems and other laser-addressable devices[1].

Caption: Photo- and thermo-induced isomerization cycle of the title compound.

Thermodynamic Insights

The kinetics of the irreversible thermal isomerization from Z to E have been determined, providing deep insight into the mechanism.

Table 2: Activation Parameters for Z → E Isomerization

| Parameter | Value | Source(s) |

| Activation Energy (Ea) | 19.6 kcal mol⁻¹ | [1][3] |

| Enthalpy of Activation (ΔH‡) | 19.0 kcal mol⁻¹ | [1][3] |

| Entropy of Activation (ΔS‡) | -17.5 cal K⁻¹ mol⁻¹ | [1][3] |

| Gibbs Free Energy (ΔG‡) | 24.4 kcal mol⁻¹ | [1][3] |

The significantly negative entropy of activation (ΔS‡) is a key finding. It indicates that the transition state of the isomerization is much more ordered and possesses greater charge separation than the ground state of the Z-isomer[1][3]. This supports the "push-pull" model, where rotation around the central C=C bond involves a highly polarized, zwitterionic-like transition state.

Reactivity and Potential Applications

The rich functionality of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate makes it a versatile building block for organic synthesis.

-

Heterocycle Synthesis: As previously noted, it is a key precursor for uracil derivatives, which are of significant interest in medicinal chemistry[1]. The molecule's array of electrophilic and nucleophilic sites allows for controlled cyclization reactions.

-

Multi-Component Reactions (MCRs): The compound is an ideal substrate for MCRs, enabling the rapid assembly of complex molecular architectures from simple starting materials in a single pot.

-

Carbamate Chemistry: The carbamate group itself is a crucial functional group in many pharmaceuticals and agrochemicals, acting as a stable bioisostere for esters or amides[4]. While the specific biological activity of the title compound is not extensively documented, its carbamate moiety suggests potential applications in the design of enzyme inhibitors, such as protease or cholinesterase inhibitors[4][5][6]. The mechanism of action for many carbamates involves the reversible carbamylation of acetylcholinesterase, an enzyme critical for nerve function[7].

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. The following information is summarized from available Safety Data Sheets (SDS)[8].

-

Personal Protective Equipment (PPE): Wear appropriate protective equipment, including chemical-impermeable gloves, safety goggles, and a lab coat. Avoid dust formation and inhalation of mist or vapors[8].

-

First Aid Measures:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen[8].

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water[8].

-

Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a physician[8].

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[8].

-

-

Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media. Firefighters should wear self-contained breathing apparatus[8].

-

Accidental Release: Evacuate personnel to a safe area. Prevent further leakage and avoid allowing the chemical to enter drains. Collect the spilled material in suitable, closed containers for disposal[8].

Conclusion

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is more than a simple synthetic intermediate; it is a model compound for studying fundamental principles of stereoselectivity, reaction mechanisms, and molecular dynamics. Its straightforward and highly stereoselective synthesis produces the E-isomer, which exhibits fascinating and well-characterized photo- and thermo-isomerization, positioning it as a prototype for molecular switches. Its demonstrated utility as a precursor for medicinally relevant heterocyclic systems underscores its importance and potential for future applications in drug discovery and materials science. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and strategically employ this versatile molecule in their work.

References

-

Semantic Scholar. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC 2005 (xiii) 131-140. Available from: [Link]

-

Molbase. ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4. Available from: [Link]

-

Semantic Scholar. (2005, April 20). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Available from: [Link]

-

Crysdot LLC. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. Available from: [Link]

-

PubChem - NIH. Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3 | CID 1715183. Available from: [Link]

-

ResearchGate. Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. Available from: [Link]

-

MOLBASE Encyclopedia. Ethyl 2-Cyano-3-ethoxyacrylate|94-05-3. Available from: [Link]

-

PMC - NIH. Mechanism of action of organophosphorus and carbamate insecticides. Available from: [Link]

-

NCBI Bookshelf. Carbamate Toxicity - StatPearls. Available from: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4 [matrix-fine-chemicals.com]

- 3. [PDF] Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin | Semantic Scholar [semanticscholar.org]

- 4. ethyl N-{2-cyano-3-[2-(2,4-dichlorophenyl)hydrazino]acryloyl}carbamate (303997-11-7) for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: Properties, Synthesis, and Applications for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate (CAS No. 1187-34-4), a key intermediate in synthetic organic chemistry, particularly in the synthesis of heterocyclic compounds of medicinal interest. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, reactivity, and safe handling.

Molecular Identity and Physicochemical Properties

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a specialized organic compound characterized by its unique electronic structure. Its identity is established through a combination of spectroscopic and physical data.

| Property | Value | Reference(s) |

| IUPAC Name | ethyl N-(2-cyano-3-ethoxyacryloyl)carbamate | [1] |

| CAS Number | 1187-34-4 | [1] |

| Molecular Formula | C₉H₁₂N₂O₄ | [2] |

| Molecular Weight | 212.20 g/mol | [2] |

| Melting Point | 116 °C | |

| Density | 1.181 g/cm³ | |

| SMILES | O=C(OCC)NC(/C=C(\C#N)/OCC)=O | |

| Appearance | White powder | [3] |

Synthesis and Stereochemistry

The primary synthetic route to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate involves the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate. A notable feature of this synthesis is its high stereoselectivity.

Synthetic Protocol

The synthesis is typically carried out by refluxing ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate in the presence of acetic anhydride.[3] Another reported method utilizes acetonitrile as a solvent, which notably produces the E-isomer without the need for an acetic anhydride catalyst.[4]

Step-by-Step Synthesis (based on Sung et al., 2005): [3]

-

To a solution of ethyl (2-cyanoacetyl)carbamate (1 mmol) and acetic anhydride (1 mL) in chloroform (2 mL), add ethyl orthoformate (2 mmol).

-

Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.

-

Upon completion of the reaction, cool the mixture and concentrate it using a rotary evaporator.

-

Add ether to the concentrated mixture and store in a refrigerator for 12 hours to induce precipitation.

-

Collect the resulting white powder by filtration and recrystallize from a chloroform/ether mixture to yield the pure E-isomer of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Caption: Synthesis of E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

The reaction exclusively yields the E-isomer, a consequence of the thermodynamic stability of this configuration where the bulkier ethoxy and carbamate groups are positioned to minimize steric hindrance.[3]

Chemical Properties and Reactivity: A "Push-Pull" Olefin

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is classified as a "push-pull" olefin. This structural motif consists of an electron-donating group (ethoxy) and an electron-withdrawing group (cyano and acryloylcarbamate) at opposite ends of a carbon-carbon double bond. This arrangement leads to a highly polarized π-system, influencing its chemical and physical properties.[3]

Isomerization

A key characteristic of this compound is its photoisomerization. The more stable E-isomer can be converted to the Z-isomer upon irradiation with ultraviolet light (e.g., at 254 nm).[3] Interestingly, the Z-isomer spontaneously and irreversibly reverts to the more stable E-isomer thermally.[3] The activation energy (Ea) for this Z to E isomerization has been determined to be 19.6 kcal/mol.[3]

Caption: Isomerization of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Reactivity in Heterocyclic Synthesis

The polarized nature of the double bond makes Ethyl (2-cyano-3-ethoxyacryloyl)carbamate a valuable precursor for the synthesis of heterocyclic compounds, particularly pyrimidine derivatives like 5-cyanouracils.

A multi-component reaction involving ethyl (2-cyanoacetyl)carbamate, ethyl orthoformate, and a primary amine in refluxing acetonitrile can directly yield 5-cyanouracils.[4] In this process, E-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is formed as an intermediate.[4] The subsequent reaction with a primary amine leads to the formation of an enamine, which then undergoes an intramolecular cyclization to form the uracil ring.[4]

Caption: Reaction pathway to 5-cyanouracils.

This reactivity profile makes it a compound of interest for the synthesis of analogues of biologically active molecules like 5-fluorouracil, a widely used antitumor agent.[3]

Spectroscopic Characterization

The structure and stereochemistry of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate are confirmed through various spectroscopic techniques.

| Technique | Data | Reference(s) |

| ¹H NMR | The vinyl proton of the E-isomer shows a characteristic resonance at δ 8.17 ppm. Upon photoisomerization, the corresponding proton of the Z-isomer appears at δ 7.80 ppm. The disappearance of the peak at δ 7.80 and the reappearance of the peak at δ 8.17 upon standing in the dark confirms the thermal isomerization back to the E-isomer. | [1] |

| ¹³C NMR | A key feature confirming the "push-pull" nature of the olefin is the large chemical shift difference (ΔδC=C) between the two sp²-hybridized carbons of the double bond, which is reported to be 85.83 ppm in CD₃CN. This significant polarization is characteristic of such systems. | [1] |

| IR | Expected characteristic peaks include C≡N stretching, C=O stretching for both the carbamate and acryloyl moieties, and C=C stretching. | |

| MS | The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy and ethyl carbamate groups. |

Safety, Handling, and Storage

Hazard Identification

While specific toxicity data for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is limited, related compounds such as cyanoacrylates are known to be irritants.

-

Eye Contact: May cause serious eye irritation.[5]

-

Skin Contact: May cause skin irritation.[5]

-

Inhalation: May cause respiratory irritation.[5]

Safe Handling and Personal Protective Equipment (PPE)

Standard laboratory safety protocols should be strictly followed when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[5]

-

Skin Protection: Wear compatible chemical-resistant gloves.[2]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.[5]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Recommended storage is often under refrigeration (2-8°C).

Conclusion

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a highly functionalized and stereochemically defined molecule with significant potential as a building block in medicinal chemistry. Its "push-pull" electronic nature governs its unique reactivity, particularly in the synthesis of heterocyclic systems like uracils. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for its effective and safe utilization in research and development.

References

-

Zhuang, B.-R., Hsu, G.-J., & Sung, K. (2006). A multi-component reaction to 5-cyanouracils: synthesis and mechanistic study. Bioorganic & Medicinal Chemistry, 14(10), 3399–3404. [Link]

-

ITW LLC & Co. KG. (2017, January 26). Safety Data Sheet: Cyanacrylate Adhesive. Retrieved from [Link]

-

Rosales-Hernández, M. C., et al. (2018). Assessment of Acute Oral and Dermal Toxicity of 2 Ethyl-Carbamates with Activity against Rhipicephalus microplus in Rats. Journal of Toxicology, 2018, 1–9. [Link]

-

PubChem. (n.d.). Ethyl 2-cyano-3-ethoxyacrylate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

Sung, K., Lin, M.-C., Huang, P.-M., Zhuang, B.-R., Sung, R., & Wu, R.-R. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Arkivoc, 2005(13), 131–140. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, December 31). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

-

Star-Brite. (2021, September 7). Cyanoacrylate Gel Adhesive Safety Data Sheet. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 10). 1.7.2: Fragmentation Patterns of Organic Molecules. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl cyanoacrylate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

- Sung, K., et al. (2005). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Arkivoc, 2005(13), 131-140.

-

Tintoll. (n.d.). Ethyl-2-cyano-3,3-diphenylacrylate CAS No. 5232-99-5. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl cyanoacetate. National Center for Biotechnology Information. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Comparison of 1 H NMR spectra of the starting ethyl 2-cyanoacrylate (a) with the obtained PECA (b). Retrieved from [Link]

-

Wikipedia. (n.d.). Ethyl cyanoacrylate. Retrieved from [Link]

-

Brown, D. (n.d.). mass spectrum of ethyl methanoate C3H6O2 HCOOCH2CH3 fragmentation pattern. Doc Brown's Chemistry. Retrieved from [Link]

-

Miller, A. W., et al. (2022). Synthesis of Tertiary Amines Through Extrusive Alkylation of Carbamates. PubMed Central. [Link]

-

ChemBK. (2024, April 9). Ethyl 2-cyano-3-ethoxyacrylate. Retrieved from [Link]

-

OpenStax. (2023, September 20). 13.11 Characteristics of 13C NMR Spectroscopy. Organic Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. NIST WebBook. Retrieved from [Link]

-

Aresta, M., et al. (2007). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. [Link]

Sources

A Technical Guide to Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: A Versatile Intermediate in Synthetic and Medicinal Chemistry

Executive Summary: Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a specialized organic compound recognized for its unique electronic properties and its utility as a synthetic intermediate. Characterized by its "push-pull" olefin structure, it exhibits intriguing photo- and thermo-responsive isomerism, positioning it as a model for molecular switches. Its primary application lies in its role as a precursor for the synthesis of heterocyclic compounds, most notably uracil derivatives, which are foundational structures for various therapeutic agents, including the anticancer drug 5-Fluorouracil. This guide provides a comprehensive overview of its molecular characteristics, a detailed synthesis protocol, and an exploration of its applications in drug development, tailored for researchers and scientists in the field.

Molecular Identity and Physicochemical Properties

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a multifunctional molecule incorporating a carbamate, a nitrile, and an acrylate moiety. Its systematic IUPAC name is ethyl N-[2-cyano-2-(ethoxymethylidene)acetyl]carbamate.[1] The key molecular identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₄ | [1] |

| Molecular Weight | 212.205 g/mol | [1] |

| CAS Number | 1187-34-4 | [1][2] |

| Melting Point | 120 °C | [2] |

| SMILES | CCOC=C(C#N)C(=O)NC(=O)OCC | [1] |

| InChIKey | JNZGHWBZWCEXEJ-UHFFFAOYSA-N | [1] |

The defining feature of this molecule is its "push-pull" electronic system. The ethoxy group (EtO-) acts as an electron-donating group (the "push"), while the cyano (-CN) and acryloylcarbamate groups are strong electron-withdrawing groups (the "pull"). This electronic arrangement polarizes the central carbon-carbon double bond, imparting unique reactivity and spectroscopic characteristics.[3]

Stereochemistry and Isomerization: A Molecular Switch

The push-pull nature of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate leads to a significant energy difference between its geometric isomers, with the E-isomer being substantially more stable.[3] The synthesis of the compound is highly stereoselective, yielding exclusively the E-isomer.[3]

Interestingly, the molecule can function as a prototype for a molecular switch, where isomerization between the E and Z forms is controlled by external stimuli:

-

E to Z Isomerization: This conversion is driven by ultraviolet (UV) light. Irradiation at 254 nm for two hours can convert approximately 40% of the E-isomer into the Z-isomer.[3]

-

Z to E Isomerization: The reverse process is a spontaneous and irreversible thermal reaction. The Z-isomer will thermally revert entirely back to the more stable E-isomer, even at room temperature.[3]

The kinetics of this thermal back-isomerization has been studied, providing insight into the transition state of the reaction.[3]

| Thermodynamic Parameter | Value |

| Activation Energy (Ea) | 19.6 kcal mol⁻¹ |

| Enthalpy of Activation (ΔH‡) | 19.0 kcal mol⁻¹ |

| Entropy of Activation (ΔS‡) | -17.5 cal K⁻¹ mol⁻¹ |

| Gibbs Free Energy of Activation (ΔG‡) | 24.4 kcal mol⁻¹ |

| (Source: ARKIVOC 2005 (xiii) 131-140)[3] |

The negative entropy of activation (ΔS‡) is significant; it indicates that the transition state is more ordered than the ground state, suggesting a high degree of charge separation during the rotation around the C=C bond.[3]

Caption: Photo- and thermo-driven isomerization cycle.

Synthesis Protocol

The synthesis of E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate is achieved through a highly stereoselective reaction between ethyl (2-cyanoacetyl)carbamate and ethyl orthoformate. Acetic anhydride serves as a crucial reagent in this process, likely acting as both a catalyst and a dehydrating agent to drive the reaction to completion.

Experimental Workflow

Rationale: This procedure utilizes ethyl orthoformate as the source for the ethoxymethylidene group (=CH-OEt). The reaction with the active methylene compound, ethyl (2-cyanoacetyl)carbamate, is a condensation reaction. Acetic anhydride facilitates the reaction, and the reflux condition provides the necessary activation energy. The high stereoselectivity for the E-isomer is a notable outcome of this specific protocol.[3]

Step-by-Step Protocol:

-

Reagent Preparation: To a solution of ethyl (2-cyanoacetyl)carbamate (1.0 mmol, 0.156 g) in chloroform (2 mL), add acetic anhydride (1 mL).

-

Addition of Orthoformate: Add ethyl orthoformate (2.0 mmol, 0.296 g) to the mixture.

-

Reaction Condition: Reflux the mixture at 80°C under a nitrogen atmosphere for 2 hours.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature and concentrate it using a rotary evaporator.

-

Precipitation: Add diethyl ether to the concentrated residue.

-

Crystallization: Allow the mixture to stand in a refrigerator for 12 hours to facilitate precipitation.

-

Isolation and Purification: Collect the resulting white powder by filtration and recrystallize it from a chloroform/ether solvent system to yield the pure E-isomer (Typical yield: 75%).[3]

Caption: Synthesis workflow for the target compound.

Applications in Medicinal Chemistry and Drug Development

While a niche molecule, Ethyl (2-cyano-3-ethoxyacryloyl)carbamate serves as a valuable building block in medicinal chemistry, primarily due to the strategic placement of its functional groups.

Precursor to Uracil Derivatives

The most direct application is its use as an intermediate in the synthesis of uracil derivatives.[3] Uracils are a core scaffold in numerous biologically active molecules, including the widely used chemotherapeutic agent 5-Fluorouracil (5-FU). The structure of the title compound is primed for cyclization reactions with amine-containing reagents to form the pyrimidine ring system characteristic of uracils.

The Role of the Carbamate Group

The carbamate functional group is a well-established motif in drug design. It is often employed as a bioisostere, or a structural surrogate, for the amide bond found in peptides.[4]

Advantages of Carbamates in Drug Design:

-

Metabolic Stability: Carbamates are generally more resistant to enzymatic cleavage by proteases compared to amide bonds, which can improve the in vivo half-life of a drug.[4][5]

-

Membrane Permeability: The physicochemical properties of carbamates can enhance a molecule's ability to cross cellular membranes.[4]

-

Structural Conformation: The carbamate linkage can impose conformational constraints that may lock a molecule into a bioactive shape, improving its binding affinity to a target receptor or enzyme.[4]

The Cyanoacrylate Scaffold

The α-cyanoacrylate portion of the molecule is also a privileged scaffold in modern drug discovery. This electrophilic moiety can act as a "warhead" in targeted covalent inhibitors, forming a stable bond with a nucleophilic residue (like cysteine) in the active site of an enzyme. This mechanism is utilized in several FDA-approved tyrosine kinase inhibitors (TKIs) for cancer treatment.[6]

Caption: Synthetic pathway to drug precursors.

Analytical Characterization

The structure of E-ethyl (2-cyano-3-ethoxyacryloyl)carbamate, particularly its E-configuration, can be unambiguously confirmed using standard spectroscopic techniques.

-

¹H NMR Spectroscopy: The most diagnostic signal is the vinyl proton (=CH-), which appears as a singlet at a characteristic downfield chemical shift of δ 8.17 ppm.[3] This significant deshielding is a direct consequence of the powerful electron-withdrawing effects of the adjacent cyano and acryloyl groups. Other expected signals would include two distinct ethyl groups (triplets and quartets).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to its key functional groups. Based on similar structures, one would expect:

-

A sharp, strong peak for the nitrile (C≡N) stretch around 2220-2250 cm⁻¹.

-

Multiple strong peaks in the carbonyl (C=O) region (1680-1750 cm⁻¹) for the acrylate and carbamate groups.

-

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of 212.205 g/mol and provide fragmentation patterns consistent with the structure.

References

- Vertex AI Search Result. ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4.

- Semantic Scholar. Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. ARKIVOC 2005 (xiii) 131-140.

- ChemicalBook. ethyl n-(2-cyano-3-ethoxyacryloyl)carbamate.

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]

-

Tomašič, T., & Peterlin Mašič, L. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 63(3), 355-374. Available at: [Link]

-

ResearchGate. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. (2023). Available at: [Link]

Sources

- 1. ETHYL N-[2-CYANO-2-(ETHOXYMETHYLIDENE)ACETYL]CARBAMATE | CAS 1187-34-4 [matrix-fine-chemicals.com]

- 2. ETHYL N-(2-CYANO-3-ETHOXYACRYLOYL)CARBAMATE CAS#: 1187-34-4 [m.chemicalbook.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Synthesis and characterization of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate

Abstract

This technical guide provides a comprehensive overview of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, a notable "push-pull" olefin with significant potential in synthetic chemistry. The document delineates a field-proven protocol for its highly stereoselective synthesis, offers an in-depth analysis of its structural characterization through various spectroscopic methods, and explores its unique photo- and thermal-isomerization dynamics. Intended for researchers in organic synthesis, medicinal chemistry, and materials science, this guide bridges theoretical principles with practical application, explaining the causality behind experimental choices and the interpretation of analytical data.

Introduction and Scientific Context

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a specialized organic molecule distinguished by its electron-rich ethoxy group and electron-withdrawing cyano and carbamate groups, which are conjugated through a carbon-carbon double bond. This electronic arrangement classifies it as a "push-pull" olefin, a class of compounds known for their unique electronic properties and reactivity. The primary significance of this compound lies in its role as a versatile intermediate for the synthesis of more complex heterocyclic structures, such as uracil derivatives, which are foundational to various therapeutic agents, including the effective antitumor drug 5-Fluorouracil.[1]

A particularly fascinating characteristic of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is its isomerization behavior. The synthesis stereoselectively yields the more stable E-isomer. This isomer can be converted to the Z-isomer exclusively through ultraviolet irradiation, while the Z-isomer spontaneously and irreversibly reverts to the E-form thermally.[1][2] This behavior makes it a model system for studying molecular switches, which have applications in data storage and responsive materials.

This guide will provide a self-validating framework, detailing the synthesis and then demonstrating how specific characterization techniques confirm the successful formation and stereochemistry of the target compound.

Stereoselective Synthesis

The preparation of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is achieved through a condensation reaction that leverages the principles of the Knoevenagel condensation.[3][4][5] In this reaction, a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) undergoes a nucleophilic addition to a carbonyl-like group, followed by dehydration.

In this specific synthesis, the starting material, ethyl (2-cyanoacetyl)carbamate, provides the active methylene proton. Triethyl orthoformate, in the presence of acetic anhydride, serves as the electrophile. The reaction proceeds with high stereoselectivity, exclusively producing the E-isomer, likely due to the thermodynamic stability afforded by the trans configuration of the bulky substituent groups, which minimizes steric hindrance.[1]

Logical Flow of Synthesis and Purification

Caption: Synthesis and purification workflow for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Detailed Experimental Protocol

The following protocol is adapted from a peer-reviewed synthetic procedure.[1]

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl (2-cyanoacetyl)carbamate (1.0 mmol, 0.156 g) and acetic anhydride (1 mL) in chloroform (2 mL).

-

Addition of Electrophile: To this solution, add triethyl orthoformate (2.0 mmol, 0.296 g).

-

Reaction Execution: Place the flask in a preheated oil bath and reflux the mixture at 80°C for 2 hours under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the solution using a rotary evaporator to remove the chloroform and excess reagents.

-

Isolation: To the concentrated residue, add diethyl ether. This will cause the product to precipitate. Place the mixture in a refrigerator for 12 hours to maximize precipitation.

-

Purification: Collect the resulting white powder by filtration. Further purify the product by recrystallization from a chloroform/ether solvent system to yield the pure E-isomer. A typical yield for this procedure is approximately 75%.[1]

Physicochemical and Spectroscopic Characterization

Characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂O₄ | Calculated |

| Molecular Weight | 212.20 g/mol | Calculated |

| Appearance | White Powder | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure and stereochemistry of the product. The "push-pull" nature of the olefin results in a highly polarized C=C bond, leading to a large chemical shift difference between the two sp²-hybridized carbons.[1]

-

¹H NMR: The most diagnostic signal is the vinyl proton. Its downfield shift is characteristic of its position on an electron-poor double bond. The Nuclear Overhauser Effect (NOESY) is critical for confirming the E-configuration. In the E-isomer, the vinyl proton shows a spatial correlation with the imide proton and the methylene protons of the ester group, which would not be observed in the Z-isomer.[1]

-

¹³C NMR: The chemical shifts of the olefinic carbons are widely separated, confirming the significant electronic polarization of the double bond.[1]

| Data Type | Chemical Shift (δ, ppm) | Key Correlations / Notes |

| ¹H NMR | 8.17 (s, 1H) | Vinyl proton (trans to the nitrile group) |

| 9.12 (s, 1H) | Imide proton (N-H) | |

| 4.39 (q, 2H) | Methylene protons of the ester group (-OCH₂CH₃) | |

| 4.12 (q, 2H) | Methylene protons of the vinyl ether (-OCH₂CH₃) | |

| 1.3 - 1.5 (m, 6H) | Methyl protons from both ethyl groups | |

| ¹³C NMR | ~160-170 | Carbonyl carbons (C=O) |

| ~115 | Nitrile carbon (C≡N) | |

| ~85 ppm difference | Large Δδ between the two sp² carbons of the C=C bond |

(Note: Specific ¹³C NMR values are not detailed in the primary literature but the large difference is a key feature noted.[1])

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | ~3200-3400 | Amide N-H bond |

| C≡N Stretch | ~2220-2260 | Nitrile group |

| C=O Stretch | ~1680-1750 | Carbonyls (carbamate and acryloyl) |

| C=C Stretch | ~1600-1650 | Alkene double bond |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at m/z = 212. Common fragmentation patterns would involve the loss of ethoxy (-OC₂H₅) or ethyl (-C₂H₅) radicals.

Isomerization Dynamics: A Molecular Switch

The synthesized E-isomer is thermodynamically stable. However, it can be converted to the less stable Z-isomer through photochemical means, and this process is reversible upon heating, making the system a functional molecular switch.[1]

Photoisomerization and Thermal Relaxation Cycle

Caption: Reversible photoisomerization and irreversible thermal relaxation of the title compound.

Upon irradiation with UV light (254 nm), approximately 40% of the E-isomer converts to the Z-isomer.[1] The Z-isomer can be isolated but will spontaneously revert to the E-isomer over time at room temperature, a process that is accelerated by heating. The kinetic parameters for this Z-to-E isomerization have been determined.

| Kinetic/Thermodynamic Parameter | Value | Significance |

| Activation Energy (Ea) | 19.6 kcal mol⁻¹ | The energy barrier for the Z to E conversion. |

| Enthalpy of Activation (ΔH‡) | 19.0 kcal mol⁻¹ | The change in heat content to reach the transition state. |

| Entropy of Activation (ΔS‡) | -17.5 cal K⁻¹ mol⁻¹ | A negative value indicates a more ordered transition state compared to the ground state, suggesting significant charge separation.[1][2] |

| Gibbs Free Energy of Activation (ΔG‡) | 24.4 kcal mol⁻¹ | The overall energy barrier, indicating a spontaneous but kinetically controlled process at room temperature. |

Data sourced from ARKIVOC 2005 (xiii) 131-140.[1]

The negative entropy of activation is a crucial piece of evidence supporting the "push-pull" mechanism. It implies that the transition state for bond rotation is highly ordered and zwitterionic in character, with a formal positive charge on the ethoxy-substituted carbon and a negative charge delocalized over the cyano-carbamate portion of the molecule.[1]

Applications in Drug Development and Materials Science

The utility of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate stems from both its carbamate functionality and its reactive acryloyl backbone.

-

Medicinal Chemistry: The carbamate group is a key structural motif in medicinal chemistry, often used as a stable bioisostere for amide or ester linkages to improve the pharmacokinetic properties of a drug candidate.[6][7] This compound serves as a valuable building block for synthesizing libraries of heterocyclic compounds, particularly pyrimidine and uracil derivatives, for screening as potential therapeutic agents.[1]

-

Materials Science: The photo-responsive isomerization makes this compound and its derivatives interesting candidates for the development of smart materials, such as light-activated switches and rewritable data storage media.[1]

Safety and Handling

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin, eye, and respiratory tract irritation.[8][9] Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is more than a simple organic molecule; it is a highly functionalized and electronically tuned system that serves as both a valuable synthetic intermediate and a model for studying fundamental chemical principles. The stereoselective synthesis is robust and accessible, and the resulting product's identity is unambiguously confirmed by a suite of standard analytical techniques. Its unique isomerization dynamics, characteristic of a push-pull olefin, open promising avenues for its application in advanced materials. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this versatile compound in their scientific endeavors.

References

-

Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. [Link]

-

ETHYL CARBAMATE. Perennia. [Link]

-

Knoevenagel condensation mechanism and applications. Purechemistry. [Link]

-

Simplified schematic of major ethyl carbamate formation mechanisms. ResearchGate. [Link]

-

Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. [Link]

-

Ethyl carbamate. Wikipedia. [Link]

-

Knoevenagel condensation. Wikipedia. [Link]

-

Carbamyl Compound Reactions with Ethanol. American Journal of Enology and Viticulture. [Link]

-

Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

-

Ethyl Carbamate. FDA. [Link]

-

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Semantic Scholar. [Link]

-

Ethyl 2-Cyano-3-ethoxyacrylate | 94-05-3. MOLBASE Encyclopedia. [Link]

-

Contents. The Royal Society of Chemistry. [Link]

-

Ethyl cyanoacrylate. Wikipedia. [Link]

-

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Semantic Scholar. [Link]

-

Ethyl 2-cyano-3-ethoxyacrylate | C8H11NO3. PubChem - NIH. [Link]

-

¹H NMR spectrum obtained for ethyl carbamate (2 a) synthesized using... ResearchGate. [Link]

-

Quantitative Analysis of Ethyl Carbamate in Distillers Grains Co-products and Bovine Plasma by Gas Chromatography-Mass Spectrometry. PubMed. [Link]

- WO2000050389A1 - Efficient carbamate synthesis.

-

Supplementary Material (ESI) for Green Chemistry. The Royal Society of Chemistry. [Link]

-

Ethyl cyanoacrylate | C6H7NO2. PubChem - NIH. [Link]

-

Synthesis and herbicidal activity of ethoxyethyl 2-cyano-3-(substituted) pyridinemethylamino-3-(substituted)acrylates. ResearchGate. [Link]

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central - NIH. [Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central - NIH. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. [PDF] Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin | Semantic Scholar [semanticscholar.org]

- 3. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]

- 4. purechemistry.org [purechemistry.org]

- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 6. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.molbase.com [m.molbase.com]

- 9. spectrumchemical.com [spectrumchemical.com]

Unraveling the Mechanism of Action of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: Acknowledging the Information Gap

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is a chemical compound with a "push-pull olefin" structure, indicating a molecule with electron-withdrawing and electron-donating groups that create a potential for unique chemical reactivity. While the synthesis and chemical properties of this compound and its derivatives have been explored, a comprehensive, publicly available body of research detailing its specific mechanism of action on a molecular or cellular level is currently unavailable. This guide addresses the existing knowledge gap and outlines a strategic approach for investigating the potential biological activities of this compound class.

Current State of Knowledge: Acknowledging the Void

A thorough review of scientific literature and chemical databases reveals a significant lack of direct studies on the biological mechanism of action of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. The available information primarily focuses on its chemical synthesis, stereoisomerism, and its role as a precursor for various derivatives.

The parent compound is characterized by its push-pull olefin nature, which involves an electron-rich portion and an electron-poor portion, influencing its chemical reactivity and potential for molecular interactions.[1] The synthesis is typically achieved through the reaction of ethyl (2-cyanoacetyl)carbamate with ethyl orthoformate.[1]

While direct mechanistic data is absent, the broader class of carbamates and the activities of various derivatives of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate offer clues to potential, yet unconfirmed, biological activities.

Insights from Related Compounds: Extrapolating Potential Mechanisms

The biological activities of derivatives of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate provide a foundation for hypothesizing potential mechanisms of action for the parent compound and guiding future research.

Table 1: Biological Activities of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate Derivatives

| Derivative Class | Investigated Activity | Potential Mechanism of Action |

| Carbamate-containing compounds | Insecticidal | Reversible inhibition of acetylcholinesterase[2][3] |

| Substituted amino-acrylates | Antiviral (anti-TMV) | Moderate activity against Tobacco Mosaic Virus has been observed, though the specific molecular target is not defined.[4] |

| Pyridinemethylamino-acrylates | Herbicidal | Inhibition of Photosystem II (PSII) electron transport.[5] |

| Dichlorophenyl hydrazine derivatives | Protease and Kinase Inhibition | The carbamate and dichlorophenyl groups suggest potential as a precursor for inhibitors of these enzyme classes.[6] |

These findings suggest that the core structure of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate can be chemically modified to interact with a range of biological targets. However, it is crucial to emphasize that these are activities of derivatives and do not confirm the mechanism of the parent compound.

Proposed Investigational Workflow: A Roadmap to Elucidating the Mechanism of Action

To address the current knowledge gap, a systematic investigation into the mechanism of action of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate is required. The following workflow outlines a logical progression of experiments, from broad phenotypic screening to specific target identification and validation.

Figure 1: A proposed experimental workflow for the systematic investigation of the mechanism of action of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate.

Detailed Experimental Protocols

The following sections provide high-level, step-by-step methodologies for key experiments proposed in the investigational workflow.

Protocol: High-Throughput Phenotypic Screening

Objective: To identify any cytotoxic or anti-proliferative effects of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate across a panel of diverse human cancer cell lines.

Methodology:

-

Cell Line Panel Selection: Choose a diverse panel of cancer cell lines representing different tissue origins (e.g., lung, breast, colon, leukemia).

-

Cell Plating: Seed cells in 96-well or 384-well microplates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate in a suitable solvent (e.g., DMSO) and add it to the cells. Include vehicle-only controls.

-

Incubation: Incubate the cells with the compound for a predetermined time (e.g., 72 hours).

-

Viability Assay: Add a viability reagent (e.g., resazurin, CellTiter-Glo®) and measure the signal using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-only controls and plot cell viability against compound concentration to identify any "hit" cell lines showing significant growth inhibition.

Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To identify potential protein targets of Ethyl (2-cyano-3-ethoxyacryloyl)carbamate by assessing its ability to alter the thermal stability of cellular proteins.

Methodology:

-

Cell Culture and Treatment: Culture the identified "hit" cell line and treat the cells with Ethyl (2-cyano-3-ethoxyacryloyl)carbamate or a vehicle control.

-

Heating: Heat aliquots of the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

-

Supernatant Analysis: Collect the supernatant containing the soluble proteins.

-

Protein Quantification: Analyze the protein content in the supernatant using techniques such as Western blotting for a specific protein of interest or mass spectrometry for a proteome-wide analysis.

-

Data Interpretation: A shift in the melting curve of a protein in the presence of the compound indicates a direct binding interaction.

Conclusion and Future Directions

The current body of scientific literature does not provide a definitive mechanism of action for Ethyl (2-cyano-3-ethoxyacryloyl)carbamate. However, its chemical structure and the biological activities of its derivatives suggest that it could serve as a valuable scaffold for the development of novel therapeutic agents. The proposed investigational workflow provides a comprehensive framework for researchers to systematically elucidate its biological function. Future research should focus on executing these, or similar, experimental plans to uncover the molecular targets and cellular pathways modulated by this compound, thereby paving the way for its potential application in drug discovery and development.

References

[1] Semantic Scholar. (n.d.). Ethyl (2-cyano-3-ethoxyacryloyl)carbamate: irreversible thermal isomerization of a push-pull olefin. Retrieved from [Link]

[4] ResearchGate. (n.d.). Syntheses and bioactivities of ethyl 2- cyano-3-substituted amino-3-(N-2-fluorophenylethylainino) acrylates | Request PDF. Retrieved from [Link]